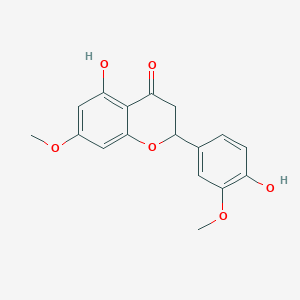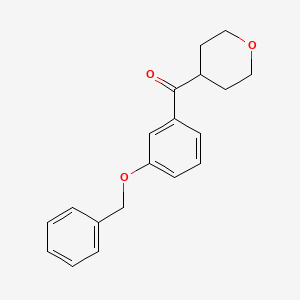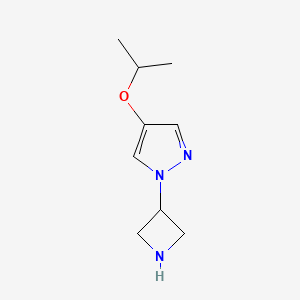
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Formation of Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or pyrazole derivatives.
科学的研究の応用
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
類似化合物との比較
- 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one
- Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Comparison: 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole is unique due to its specific combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-4-propan-2-yloxypyrazole |
InChI |
InChI=1S/C9H15N3O/c1-7(2)13-9-5-11-12(6-9)8-3-10-4-8/h5-8,10H,3-4H2,1-2H3 |
InChIキー |
QRCVKTKTHLQPEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CN(N=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


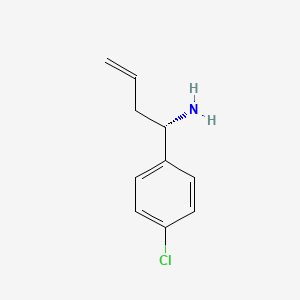



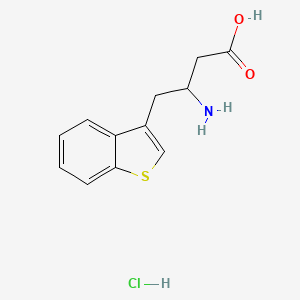
![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)

![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)
